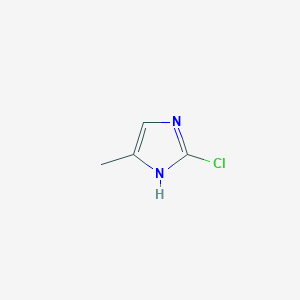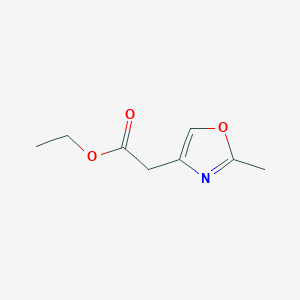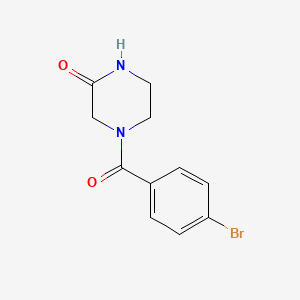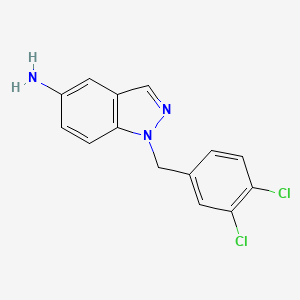
3-(3-Bromophenyl)-1-methyl-1h-pyrazole-5-carboxylic acid
描述
3-(3-Bromophenyl)-1-methyl-1h-pyrazole-5-carboxylic acid is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromophenyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
作用机制
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound may also be used in such reactions.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the reaction involves the coupling of an organoboron compound with a halide or pseudo-halide . The reaction is catalyzed by a palladium(0) complex and a base .
Biochemical Pathways
Suzuki–miyaura cross-coupling reactions are widely used in organic synthesis for the formation of carbon-carbon bonds , which are fundamental in many biochemical pathways.
Result of Action
The ability to form carbon-carbon bonds via suzuki–miyaura cross-coupling could potentially be used to synthesize a wide variety of organic compounds .
Action Environment
Suzuki–miyaura cross-coupling reactions are known for their mild and functional group tolerant reaction conditions , suggesting that this compound may also exhibit these properties.
生化分析
Cellular Effects
Related compounds have shown to influence cell function .
Molecular Mechanism
Bromophenyl compounds have been shown to participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Metabolic Pathways
Related compounds such as 3-bromopyruvate have been shown to suppress cancer cell growth by targeting glycolytic and mitochondrial metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1-methyl-1h-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Bromination: The bromophenyl group can be introduced through a bromination reaction. This involves the reaction of phenylpyrazole with bromine in the presence of a suitable solvent such as acetic acid.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction. This involves the reaction of the bromophenylpyrazole with carbon dioxide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(3-Bromophenyl)-1-methyl-1h-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
科学研究应用
3-(3-Bromophenyl)-1-methyl-1h-pyrazole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological processes and as a potential lead compound for drug discovery.
Industry: It is used in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
3-(3-Bromophenyl)-1-methyl-1h-pyrazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
3-(4-Bromophenyl)-1-methyl-1h-pyrazole-5-carboxylic acid: Similar structure but with the bromine atom at a different position.
3-(3-Chlorophenyl)-1-methyl-1h-pyrazole-5-carboxylic acid: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The uniqueness of 3-(3-Bromophenyl)-1-methyl-1h-pyrazole-5-carboxylic acid lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
5-(3-bromophenyl)-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-14-10(11(15)16)6-9(13-14)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQOCIVSRQYCAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301200466 | |
| Record name | 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301200466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93618-35-0 | |
| Record name | 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93618-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301200466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3434368.png)
![1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid](/img/new.no-structure.jpg)
![1-[5-fluoro-2-(4-fluorophenoxy)phenyl]-N-methylmethanamine](/img/structure/B3434381.png)



![8-Chloro-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B3434408.png)
![N-[furan-2-yl(phenyl)methylidene]hydroxylamine](/img/structure/B3434412.png)






